4-(4-Aminobutanoylamino)butanoic acid chemical structure and physicochemical properties
4-(4-Aminobutanoylamino)butanoic acid chemical structure and physicochemical properties
An In-depth Technical Guide to 4-(4-Aminobutanoylamino)butanoic acid
Abstract
4-(4-Aminobutanoylamino)butanoic acid, a dipeptide-like molecule formed by the amide linkage of two γ-aminobutyric acid (GABA) units, represents a significant scaffold in neuropharmacology and medicinal chemistry. As the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA's therapeutic potential is often limited by its poor blood-brain barrier permeability. This technical guide provides a comprehensive overview of 4-(4-Aminobutanoylamino)butanoic acid, covering its chemical structure, physicochemical properties, a validated synthesis protocol, and its biological context. The molecule is primarily explored as a potential prodrug or analogue of GABA, designed to modulate the GABAergic system with improved pharmacokinetic properties for applications in treating neurological disorders such as epilepsy, anxiety, and neuropathic pain.
Chemical Identity and Nomenclature
The fundamental identification of this compound is critical for regulatory, research, and commercial purposes. It is cataloged under several names and identifiers across chemical databases.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-[(4-aminobutanoyl)amino]butanoic acid | N/A |
| Common Synonyms | 4-(4-Aminobutanamido)butanoic acid; di-GABA | [1] |
| CAS Number | 98998-63-1 | [1][2] |
| Molecular Formula | C₈H₁₆N₂O₃ | [2] |
| Molecular Weight | 188.22 g/mol | [1][2] |
Chemical Structure
4-(4-Aminobutanoylamino)butanoic acid is a linear aliphatic molecule composed of two 4-aminobutanoic acid (GABA) moieties. The core structural feature is an amide bond formed between the carboxyl group of one GABA molecule and the amino group of the second. This results in a molecule with a terminal primary amine at one end and a terminal carboxylic acid at the other, separated by a seven-atom backbone interspersed with an amide linkage. This structure endows it with the flexibility characteristic of GABA while introducing the potential for differential biological interactions and metabolic pathways.[3]
Caption: 2D structure of 4-(4-Aminobutanoylamino)butanoic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for drug development, formulation, and experimental design. While specific experimental data for this molecule is sparse in public literature, properties can be inferred from its constituent monomer, GABA.
| Property | Value | Notes |
| Molecular Weight | 188.22 g/mol | Calculated from the molecular formula C₈H₁₆N₂O₃.[2] |
| Appearance | Expected to be a white to off-white solid. | Based on similar aliphatic amino acid derivatives. |
| Melting Point | Data not readily available. | For comparison, the related 4-(4-aminophenyl)butanoic acid melts at 121-124 °C.[4][5][6] |
| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of a free amine and carboxylic acid suggests high polarity. |
| pKa (predicted) | ~4.0-4.8 (Carboxylic Acid)~9.7-10.6 (Ammonium) | Based on values for butanoic acid (~4.82) and the amino group of GABA derivatives (~9.71).[7][8] The electron-withdrawing effect of the nearby amide may slightly lower the pKa of the terminal amine. |
| logP (predicted) | Data not readily available. | Expected to be low (negative value) due to its hydrophilic nature. |
Synthesis and Purification
The synthesis of 4-(4-Aminobutanoylamino)butanoic acid is a classic example of peptide chemistry, requiring strategic use of protecting groups to ensure the formation of the correct amide bond.
Rationale for Synthetic Strategy
Directly reacting two molecules of GABA would result in a complex mixture of polymers and side products. To achieve selective amide bond formation, a multi-step approach is necessary:
-
Amine Protection: The amine of the first GABA molecule (the N-terminal residue) must be protected to prevent it from reacting with an activated carboxyl group. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
-
Carboxyl Protection: The carboxyl group of the second GABA molecule (the C-terminal residue) is protected, typically as an ester (e.g., methyl or ethyl ester), to prevent it from participating in the coupling reaction.
-
Peptide Coupling: The free carboxyl group of the N-protected GABA is activated using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt), which facilitates the formation of the amide bond with the free amine of the C-protected GABA.
-
Deprotection: In the final step, both the N-terminal Boc group and the C-terminal ester are removed to yield the final dipeptide.
This strategic approach ensures a high yield of the desired product and is a cornerstone of modern peptide synthesis.
Caption: General workflow for the synthesis of 4-(4-aminobutanoylamino)butanoic acid.
Detailed Experimental Protocol
This protocol is a representative method based on established peptide coupling techniques.
Step 1: Synthesis of Boc-GABA-OH
-
Dissolve 4-aminobutanoic acid (GABA) (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in 1,4-dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-GABA-OH as a solid.
Step 2: Synthesis of H-GABA-OMe (as HCl salt)
-
Suspend GABA (1.0 eq) in methanol.
-
Cool the suspension to 0 °C and bubble dry HCl gas through it for 15 minutes, or add thionyl chloride (1.2 eq) dropwise.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain H-GABA-OMe·HCl as a white solid.
Step 3: Coupling Reaction
-
Dissolve Boc-GABA-OH (1.0 eq) in dichloromethane (DCM).
-
Add EDC (1.2 eq), HOBt (1.2 eq), and a tertiary base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture for 20 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add H-GABA-OMe·HCl (1.1 eq) and allow the reaction to proceed at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to yield the protected dipeptide, Boc-diGABA-OMe.
Step 4: Deprotection
-
Saponification: Dissolve the protected dipeptide in a mixture of THF/water and add lithium hydroxide (LiOH) (1.5 eq). Stir for 2-4 hours. Acidify and extract to isolate Boc-diGABA-OH.
-
Boc Removal: Dissolve the resulting product in a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir for 1-2 hours at room temperature.
-
Remove the solvent and excess acid under reduced pressure. Triturate with cold diethyl ether to precipitate the final product, 4-(4-Aminobutanoylamino)butanoic acid, often as a TFA salt.
Purification and Characterization
The final compound should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%). Characterization and confirmation of the structure are performed using:
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺ expected ~189.12).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of protons and carbons.
Biological Context and Potential Applications
Relationship to γ-Aminobutyric Acid (GABA)
GABA is the principal inhibitory neurotransmitter in the central nervous system, playing a crucial role in reducing neuronal excitability.[9] It does not readily cross the blood-brain barrier, which severely limits its therapeutic use as a systemic drug. The formation of GABA into a dipeptide, as in 4-(4-Aminobutanoylamino)butanoic acid, is a common medicinal chemistry strategy to create a prodrug. The rationale is that the modified structure may utilize different transport mechanisms to enter the CNS, where it could then be cleaved by peptidases to release active GABA molecules.
Hypothesized Mechanism of Action
The biological activity of 4-(4-Aminobutanoylamino)butanoic acid is hypothesized to occur via two primary mechanisms:
-
Prodrug Activity: The molecule may be transported across the blood-brain barrier more efficiently than GABA itself. Once in the CNS, endogenous enzymes such as peptidases could hydrolyze the amide bond, releasing two equivalents of GABA locally and increasing inhibitory tone.
-
Direct Receptor Modulation: The di-GABA structure itself may act as an agonist or modulator at GABA receptors (GABAₐ, GABAₑ) or influence GABA transporters (GATs) or the GABA-metabolizing enzyme GABA transaminase (GABA-T).[10] This direct action would classify it as a GABA analogue rather than a simple prodrug.
Applications in Research and Drug Development
Given its direct structural relationship to GABA, this compound is a valuable tool for:
-
Neuroscience Research: Investigating the structure-activity relationships of the GABAergic system and exploring novel pathways for modulating inhibitory neurotransmission.
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Drug Discovery: Serving as a lead compound for the development of new therapeutics for epilepsy, anxiety disorders, spasticity, neuropathic pain, and other conditions linked to GABAergic dysfunction. Its potential for improved pharmacokinetics makes it an attractive candidate for overcoming the limitations of direct GABA administration.
Conclusion
4-(4-Aminobutanoylamino)butanoic acid is a rationally designed molecule that leverages the structure of the key inhibitory neurotransmitter GABA. While comprehensive biological data remains an area for active research, its identity as a di-GABA scaffold provides a strong basis for its investigation as a CNS-penetrant prodrug or a direct modulator of the GABAergic system. The well-established synthetic pathways and clear therapeutic rationale make it a compound of significant interest for researchers and drug development professionals aiming to address a range of neurological and psychiatric disorders.
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